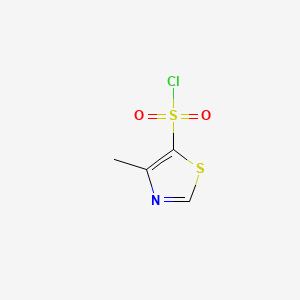

4-Methyl-1,3-thiazole-5-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2S2/c1-3-4(9-2-6-3)10(5,7)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTJUYXVSWZCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1,3 Thiazole 5 Sulfonyl Chloride and Analogues

Direct Synthesis Approaches to Thiazole (B1198619) Sulfonyl Chlorides

Direct synthesis approaches involve the introduction of the sulfonyl chloride group onto the 4-methyl-1,3-thiazole core in a single or a few steps. These methods typically rely on chlorination or chlorosulfonation reactions.

Chlorination Reactions for Sulfonyl Chloride Formation

One of the primary methods for the direct synthesis of thiazole sulfonyl chlorides is the reaction of an appropriately substituted thiazole with a chlorinating agent. A notable example is the synthesis of 2-acetamido-4-methylthiazole-5-sulfonyl chloride, a close analogue of the target compound. In this process, 2-acetamido-4-methylthiazole (B372268) is reacted with chlorosulfonic acid. rsc.org The reaction is typically carried out at a low temperature, which is then gradually increased to facilitate the reaction. rsc.org This direct chlorosulfonation at the C5 position highlights the reactivity of this site on the thiazole ring.

Another direct approach involves the oxidative chlorination of a sulfur-containing substituent at the 5-position of the thiazole ring. For instance, the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole has been shown to yield 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. researchgate.net This transformation suggests that a precursor with a sulfide (B99878) or thiol group at the C5 position of 4-methyl-1,3-thiazole could be a viable starting material for direct conversion to the sulfonyl chloride.

General methods for the oxidative chlorination of thiols to sulfonyl chlorides often utilize reagents such as sodium hypochlorite (B82951) (bleach) in the presence of hydrochloric acid at low temperatures. rsc.org This method has been successfully applied to the synthesis of other heterocyclic sulfonyl chlorides and could be adapted for a 4-methyl-1,3-thiazole-5-thiol precursor.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of chlorination reactions for the synthesis of thiazole sulfonyl chlorides is highly dependent on the reaction conditions and the solvent system employed. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. For the synthesis of a thiadiazole sulfonyl chloride, an analogue system, various solvents were investigated, including acetic acid/water, methylene (B1212753) chloride/water, and 1,2-dichloroethane/water, with the latter providing favorable results.

Temperature control is also a critical factor. Chlorosulfonation reactions are often initiated at low temperatures (e.g., -10°C to 0°C) to control the exothermic nature of the reaction and are then allowed to warm to room temperature or heated to drive the reaction to completion. rsc.org The duration of the reaction is another parameter that requires optimization to maximize the yield of the desired sulfonyl chloride while minimizing the formation of byproducts.

The table below summarizes the reaction conditions for the synthesis of analogous thiazole and thiadiazole sulfonyl chlorides.

| Starting Material | Reagent | Solvent | Temperature | Yield |

| 2-Acetamido-4-methylthiazole | Chlorosulfonic acid | Not specified | -10°C to 60°C | Not specified |

| 2-Methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole | Chlorine | Not specified | Not specified | Not specified |

| 5-Methyl-1,3,4-thiadiazole-2-thiol | Sodium hypochlorite, Hydrochloric acid | Dichloromethane | < -5°C | 86% |

Precursor-Based Synthetic Routes to 4-Methyl-1,3-thiazole-5-sulfonyl chloride

Precursor-based routes offer alternative pathways to this compound by utilizing thiazole derivatives that can be converted to the target compound.

Utility of 4-Methyl-1,3-thiazole-5-carbohydrazide (B1331218) as a Synthetic Precursor

While direct conversion of a carbohydrazide (B1668358) to a sulfonyl chloride is not a standard transformation, 4-methyl-1,3-thiazole-5-carbohydrazide can be considered a potential precursor for multi-step synthetic sequences. For example, the carbohydrazide could potentially be converted to a corresponding sulfonyl hydrazide, which is a known precursor to sulfonyl chlorides. The synthesis of related carbohydrazides, such as 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, has been reported. mdpi.com These compounds are typically synthesized from the corresponding carboxylic acid esters by reaction with hydrazine (B178648) hydrate. mdpi.com

The resulting carbohydrazide can then undergo various reactions. For instance, condensation with aldehydes and ketones leads to the formation of hydrazones. mdpi.com While the direct utility for sulfonyl chloride synthesis is not well-documented, the reactivity of the carbohydrazide group allows for the introduction of other functionalities that could be further elaborated.

Other Thiazole Derivatives as Starting Materials

A variety of other thiazole derivatives can serve as starting materials for the synthesis of this compound. One of the most promising precursors is 2-amino-4-methyl-1,3-thiazole. This compound can be converted to 2-amino-4-methyl-1,3-thiazole-5-sulfonic acid. chemsynthesis.com The sulfonic acid can then be treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to furnish the desired sulfonyl chloride.

Another potential route involves the use of 5-amino-4-methylthiazole. Through a Sandmeyer-type reaction, the amino group can be converted into a diazonium salt. wikipedia.org Subsequent reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst can then yield the sulfonyl chloride. nih.gov This method is a well-established procedure for the synthesis of aryl sulfonyl chlorides from anilines and can be extended to heteroaromatic amines. nih.govorganic-chemistry.org

The synthesis of 4-methylthiazole-5-carboxylic acid has also been described, which can be converted to its corresponding acid chloride. google.comnih.gov Although this is an acyl chloride, the methodology to access the 5-substituted 4-methylthiazole (B1212942) core is relevant.

The following table outlines some precursor-based routes to analogous sulfonyl chlorides.

| Precursor | Key Transformation | Reagents |

| 2-Amino-4-methyl-1,3-thiazole | Sulfonation, followed by chlorination | Sulfuric acid, then Thionyl chloride |

| 5-Amino-4-methylthiazole | Sandmeyer reaction | Sodium nitrite, HCl, SO₂, CuCl |

| 2,6-Dichloroaniline | Sandmeyer reaction | Sodium nitrite, HCl, Acetic acid, SO₂, CuCl |

Mechanistic Investigations of Thiazole Sulfonyl Chloride Synthesis

The synthesis of thiazole sulfonyl chlorides, particularly through direct sulfonation, proceeds via an electrophilic aromatic substitution mechanism. The thiazole ring is considered an electron-rich aromatic system, and the C5 position is generally the most susceptible to electrophilic attack. pharmaguideline.com This is due to the electron-donating effect of the sulfur atom, which directs electrophiles to this position. pharmaguideline.com

When a strong acid like chlorosulfonic acid or fuming sulfuric acid is used, the reaction mechanism is believed to involve the protonation of the thiazole nitrogen atom, forming a thiazolium ion. ias.ac.inias.ac.in This deactivates the ring towards electrophilic attack. However, under forcing conditions, such as high temperatures, substitution can still occur, predominantly at the C5 position. ias.ac.in The active electrophile in sulfonation is thought to be HSO₃⁺ or SO₃, which attacks the C5 position of the thiazole ring to form a sigma complex (also known as an arenium ion). masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the thiazole ring, yielding the sulfonic acid. The sulfonic acid can then be converted to the sulfonyl chloride.

In the case of chlorosulfonation with chlorosulfonic acid, the electrophilic species directly attacks the thiazole ring to form the sulfonyl chloride in a single step after the initial formation of the sigma complex. The presence of a methyl group at the C4 position of the thiazole ring is expected to have a mild activating and ortho-, para-directing effect, which would further favor substitution at the adjacent C5 position.

Formation of the electrophile: In the case of sulfonation with fuming sulfuric acid, SO₃ acts as the electrophile.

Electrophilic attack: The π-electrons of the thiazole ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex) with the substituent at the C5 position.

Deprotonation: A base, such as HSO₄⁻, removes a proton from the C5 position, restoring the aromaticity of the ring and yielding 4-methyl-1,3-thiazole-5-sulfonic acid.

Conversion to sulfonyl chloride: The sulfonic acid is then reacted with a chlorinating agent to give the final product.

Exploration of Chlorination Mechanisms in Organosulfur Chemistry

The conversion of sulfonic acids to sulfonyl chlorides is a fundamental transformation in organosulfur chemistry. The direct chlorination of heteroaromatic sulfonic acids, such as 4-methyl-1,3-thiazole-5-sulfonic acid, typically involves the use of strong chlorinating agents. Thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a commonly employed reagent. The mechanism is believed to proceed through the formation of a Vilsmeier-Haack type reagent from SOCl₂ and DMF, which then activates the sulfonic acid for subsequent chlorination.

Another common method is the use of chlorosulfonic acid itself, which can directly introduce the sulfonyl chloride group onto an activated aromatic or heteroaromatic ring. However, this method can suffer from a lack of regioselectivity and harsh reaction conditions.

The thiazole ring, being electron-rich, is susceptible to electrophilic substitution. The position of sulfonation and subsequent chlorination is directed by the existing substituents on the ring. In the case of 4-methyl-1,3-thiazole, the 5-position is activated for such substitutions.

Role of Catalytic Species in Sulfonyl Chloride Formation

Catalysis plays a significant role in enhancing the efficiency and selectivity of sulfonyl chloride synthesis. As mentioned, DMF is often used as a catalyst in reactions with thionyl chloride. Its role is to form a highly reactive intermediate that facilitates the conversion of the sulfonic acid to the sulfonyl chloride.

In a broader context, transition metal catalysts, particularly palladium, have been utilized in the synthesis of aryl and heteroaryl sulfonyl chlorides from boronic acids or organozinc reagents. While not specifically detailed for this compound in the provided search results, these methods represent a catalytic approach to forming the C-S bond necessary for the subsequent sulfonyl chloride group. For example, palladium-catalyzed chlorosulfonylation of arylboronic acids has been demonstrated as a viable method for preparing a range of arylsulfonyl chlorides under mild conditions. pageplace.de Such catalytic approaches could potentially be adapted for the synthesis of thiazole sulfonyl chlorides.

Advanced Synthetic Strategies and Process Development

To overcome the limitations of traditional batch synthesis, such as safety concerns with exothermic reactions and handling of hazardous reagents, advanced synthetic strategies are being increasingly explored.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages for the synthesis of sulfonyl chlorides and other chemical intermediates, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govmdpi.comnih.govresearchgate.net While a specific continuous flow process for this compound is not detailed in the provided search results, the synthesis of other functionalized thiazoles and sulfonyl chlorides in flow reactors has been reported. nih.govacs.org

These processes often involve the precise control of reaction parameters such as temperature, pressure, and residence time to maximize yield and minimize by-product formation. For instance, the multistep continuous flow assembly of 2-(1H-indol-3-yl)thiazoles highlights the capability of flow chemistry to rapidly produce complex heterocyclic structures. nih.govmdpi.com The principles demonstrated in these examples could be applied to the synthesis of this compound, potentially starting from a suitable thiazole precursor and performing the sulfonation and/or chlorination steps in a continuous flow reactor.

Novel Reagent Utilization in Thiazole Sulfonyl Chloride Preparation

The development of novel reagents for the synthesis of sulfonyl chlorides aims to provide milder, more efficient, and more selective methods.

One such reagent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which has been shown to be an effective chlorinating agent for the conversion of sulfonic acids to sulfonyl chlorides under mild, solvent-free conditions. lookchem.com This reagent offers advantages such as short reaction times and high efficiency. lookchem.com

Another innovative approach involves the use of 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) for the preparation of aryl and heteroaryl sulfonamides from organozinc reagents. nih.govacs.org This method proceeds through an in situ generated sulfonyl chloride intermediate and has been successfully applied to the synthesis of various heteroaryl sulfonamides. nih.govacs.org The use of organozinc precursors allows for the functionalization of a wide range of heterocyclic systems. nih.govacs.org

Reactivity Profile and Mechanistic Organic Chemistry of 4 Methyl 1,3 Thiazole 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride moiety (-SO₂Cl) is a highly reactive functional group, making the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of a diverse array of sulfonamide and sulfonate ester derivatives. The mechanism of these reactions generally proceeds through a nucleophilic substitution pathway at the tetracoordinate sulfur atom. nih.govnih.gov

Reactions with Amine Nucleophiles: Sulfonamide Formation

The reaction of 4-Methyl-1,3-thiazole-5-sulfonyl chloride with primary and secondary amines is a cornerstone of sulfonamide synthesis. ekb.egcbijournal.com This reaction typically occurs in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct. cbijournal.comresearchgate.net The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation by the base yields the stable sulfonamide product. libretexts.org

The versatility of this reaction allows for the synthesis of a wide variety of N-substituted 4-methyl-1,3-thiazole-5-sulfonamides. nih.goviaea.org The properties and applications of the resulting sulfonamides are largely determined by the nature of the substituent on the amine.

Table 1: Examples of Sulfonamide Formation from this compound

| Amine Nucleophile | Base | Product |

| Ammonia | Pyridine | 4-Methyl-1,3-thiazole-5-sulfonamide |

| Aniline | Triethylamine | N-Phenyl-4-methyl-1,3-thiazole-5-sulfonamide |

| Diethylamine | Pyridine | N,N-Diethyl-4-methyl-1,3-thiazole-5-sulfonamide |

This table is illustrative and provides a general representation of sulfonamide formation.

Reactions with Alcohol Nucleophiles: Sulfonate Ester Formation

In a similar fashion to amines, alcohols can act as nucleophiles, attacking the sulfonyl chloride group to form sulfonate esters. eurjchem.com This reaction is also typically carried out in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced. libretexts.orgyoutube.com The mechanism mirrors that of sulfonamide formation, with the oxygen atom of the alcohol acting as the nucleophile. libretexts.org

The resulting sulfonate esters are themselves valuable synthetic intermediates. The sulfonate group is an excellent leaving group, making these compounds useful in a variety of nucleophilic substitution and elimination reactions. eurjchem.comlibretexts.org

Table 2: Examples of Sulfonate Ester Formation from this compound

| Alcohol Nucleophile | Base | Product |

| Methanol | Pyridine | Methyl 4-methyl-1,3-thiazole-5-sulfonate |

| Ethanol | Triethylamine | Ethyl 4-methyl-1,3-thiazole-5-sulfonate |

| Isopropanol | Pyridine | Isopropyl 4-methyl-1,3-thiazole-5-sulfonate |

This table is illustrative and provides a general representation of sulfonate ester formation.

Broad Scope of Nucleophilic Reactants

The electrophilicity of the sulfonyl chloride group in this compound allows it to react with a broad spectrum of nucleophiles beyond amines and alcohols. Other potential nucleophiles include thiols, which would yield thiosulfonates, and various carbanions, opening pathways to carbon-sulfur bond formation. The specific reaction conditions, such as solvent and temperature, can influence the outcome and yield of these reactions.

Transformations of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is a stable aromatic system, but it can undergo a variety of transformations under specific reaction conditions. These reactions can involve either oxidation or reduction of the ring, leading to the formation of new heterocyclic structures or ring-opened products.

Oxidation Pathways

The thiazole (B1198619) ring can be susceptible to oxidation, particularly at the sulfur atom. nih.gov The use of various oxidizing agents can lead to the formation of thiazole N-oxides or other oxidized species. The specific products formed will depend on the strength and nature of the oxidizing agent used. For instance, oxidation of thiazolines can lead to the corresponding thiazoles. researchgate.netrsc.orgresearchgate.net The presence of the electron-withdrawing sulfonyl chloride group at the 5-position may influence the regioselectivity of the oxidation.

Reduction Pathways

Reduction of the thiazole ring is also possible, although it generally requires strong reducing agents. Catalytic hydrogenation or the use of dissolving metal reductions can lead to the saturation of the ring, forming thiazolidine (B150603) derivatives. pharmaguideline.com However, harsh reduction conditions can sometimes lead to the cleavage of the thiazole ring. The sulfonyl chloride group may also be susceptible to reduction under certain conditions, potentially being converted to a thiol or other reduced sulfur species.

Electrophilic and Nucleophilic Substitution on the Thiazole Moiety

The reactivity of the thiazole ring in this compound is significantly influenced by the electronic effects of its substituents. The 4-methyl group is an electron-donating group, which would typically activate the ring towards electrophilic attack. Conversely, the 5-sulfonyl chloride group is a powerful electron-withdrawing group, strongly deactivating the ring towards electrophilic substitution.

Electrophilic Substitution: In general, electrophilic substitution on the thiazole ring preferentially occurs at the C5 position due to the directing effects of the ring heteroatoms. However, in the case of this compound, this position is already substituted. The strong deactivating nature of the sulfonyl chloride group makes further electrophilic substitution on the thiazole ring challenging. Any potential electrophilic attack would likely require harsh reaction conditions and would be directed to the C2 position, which is the least deactivated position after C5.

Nucleophilic Substitution: Nucleophilic substitution on the thiazole ring itself is also a possibility, though it typically requires a strong nucleophile or activation of the ring. The primary site for nucleophilic attack in this compound is the highly electrophilic sulfur atom of the sulfonyl chloride group. This reaction readily proceeds with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thioesters, respectively.

Nucleophilic aromatic substitution (SNAr) on the thiazole ring, displacing a leaving group, is also a known process for thiazole derivatives. However, in this specific compound, there are no conventional leaving groups on the ring itself. Therefore, direct nucleophilic substitution on the thiazole core is less common than the reaction at the sulfonyl chloride moiety.

Coupling Reactions and Complex Molecule Construction

The versatility of this compound extends to its application in modern cross-coupling methodologies, enabling the synthesis of complex and polycyclic structures.

Integration into Cross-Coupling Methodologies

While direct examples involving this compound are not extensively documented, the reactivity of sulfonyl chlorides in palladium-catalyzed cross-coupling reactions is well-established. nih.gov These reactions often proceed via the desulfonylative coupling pathway, where the sulfonyl chloride group acts as a leaving group.

Suzuki-Miyaura Coupling: Arenesulfonyl chlorides can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids, catalyzed by palladium complexes. nih.gov This suggests that this compound could potentially be coupled with various aryl or heteroaryl boronic acids to form 5-aryl- or 5-heteroaryl-4-methyl-1,3-thiazoles. The reactivity order for such couplings is generally ArI > ArSO2Cl > ArBr >> ArCl. nih.gov

A general scheme for the potential Suzuki-Miyaura coupling is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | R-B(OH)2 | Palladium Catalyst | 4-Methyl-5-R-1,3-thiazole |

Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction

Formation of Polycyclic and Fused Heterocyclic Systems

The reactive nature of the sulfonyl chloride group and the thiazole ring provides pathways for the construction of fused heterocyclic systems. These reactions often involve intramolecular cyclization following an initial intermolecular reaction.

Synthesis of Thieno[3,2-d]thiazoles and Thiazolo[5,4-b]pyridines: While direct synthetic routes starting from this compound are not explicitly detailed in the literature, analogous structures are used in the synthesis of fused systems. For instance, derivatives of 3-aminothiophene-2-carboxylic acid can be used to synthesize thieno[3,2-d] ontosight.airesearchgate.netthiazoles. researchgate.net Similarly, thiazolo[5,4-b]pyridines can be prepared from appropriately substituted chloronitropyridines and thioamides or thioureas in a one-step synthesis. researchgate.net These examples highlight the potential for derivatives of this compound, such as its corresponding sulfonamides, to serve as precursors for such fused ring systems.

Comparative Reactivity Studies of Thiazole Sulfonyl Halides

The reactivity of the sulfonyl halide group is critically dependent on the nature of the halogen atom.

Comparison with Sulfonyl Fluorides and Other Halides

The reactivity of sulfonyl halides follows the general trend of leaving group ability: I > Br > Cl > F. Consequently, thiazole sulfonyl chlorides are generally more reactive towards nucleophiles than the corresponding sulfonyl fluorides. The stronger sulfur-fluorine bond in sulfonyl fluorides makes them more stable and less susceptible to nucleophilic attack. This difference in reactivity can be exploited for selective reactions where a less reactive sulfonyl halide is desired.

| Sulfonyl Halide | Relative Reactivity | Bond Strength (S-X) |

| Thiazole Sulfonyl Iodide | Highest | Weakest |

| Thiazole Sulfonyl Bromide | High | |

| Thiazole Sulfonyl Chloride | Moderate | |

| Thiazole Sulfonyl Fluoride | Lowest | Strongest |

Table 2: Comparative Reactivity of Thiazole Sulfonyl Halides

Influence of Substituents on Reactivity

The electronic nature of substituents on the thiazole ring can significantly modulate the reactivity of the sulfonyl chloride group.

The 4-methyl group in this compound is an electron-donating group. This donation of electron density to the thiazole ring can slightly decrease the electrophilicity of the sulfur atom in the sulfonyl chloride group, thereby reducing its reactivity towards nucleophiles compared to an unsubstituted thiazole-5-sulfonyl chloride.

Conversely, the presence of an electron-withdrawing group on the thiazole ring would increase the electrophilicity of the sulfonyl chloride's sulfur atom, making it more susceptible to nucleophilic attack. For instance, the presence of a nitro group would enhance the reactivity of the sulfonyl chloride. globalresearchonline.net

| Substituent at C4 | Electronic Effect | Effect on Sulfonyl Chloride Reactivity |

| -CH3 | Electron-donating | Decreases reactivity |

| -H | Neutral | Baseline reactivity |

| -NO2 | Electron-withdrawing | Increases reactivity |

Table 3: Influence of Substituents on the Reactivity of Thiazole-5-sulfonyl chloride

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments

A ¹H-NMR spectrum of 4-Methyl-1,3-thiazole-5-sulfonyl chloride would be expected to show distinct signals corresponding to the methyl group protons and the proton on the thiazole (B1198619) ring. The chemical shift (δ, in ppm), multiplicity (e.g., singlet, doublet), and coupling constants (J, in Hz) would provide valuable information about the electronic environment and connectivity of these protons.

Hypothetical ¹H-NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | C2-H |

| Data not available | Data not available | Data not available | C4-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Assignments

The ¹³C-NMR spectrum would reveal the chemical shifts of the four carbon atoms in the molecule: the two carbons of the thiazole ring, the methyl carbon, and the carbon attached to the sulfonyl chloride group. These shifts would be indicative of their hybridization and surrounding functional groups.

Hypothetical ¹³C-NMR Data Table

| Chemical Shift (ppm) | Assignment |

| Data not available | C2 |

| Data not available | C4 |

| Data not available | C5 |

| Data not available | C4-CH₃ |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of chemical bonds.

Identification of Characteristic Functional Group Stretches

For this compound, characteristic IR absorption bands would be expected for the C-H bonds of the methyl group and the thiazole ring, the C=N and C-S bonds within the thiazole ring, and, most notably, the strong asymmetric and symmetric stretching vibrations of the sulfonyl chloride (SO₂Cl) group.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | C-H stretch (aromatic/methyl) |

| Data not available | Data not available | C=N stretch (thiazole ring) |

| Data not available | Strong | S=O asymmetric stretch (sulfonyl chloride) |

| Data not available | Strong | S=O symmetric stretch (sulfonyl chloride) |

| Data not available | Data not available | C-S stretch (thiazole ring) |

| Data not available | Data not available | S-Cl stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular weight of this compound, allowing for the confirmation of its elemental composition. Analysis of the fragmentation pattern would offer insights into the stability of different parts of the molecule and could help to confirm its structure. Key fragmentation pathways would likely involve the loss of the sulfonyl chloride group or cleavage of the thiazole ring.

Hypothetical HRMS Data

| m/z | Formula | Assignment |

| Data not available | C₄H₄ClNO₂S₂ | [M]⁺ |

| Data not available | Data not available | Fragment ions |

Fragmentation Patterns and Structural Information

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (molecular weight: 197.66 g/mol ), electron impact (EI) ionization would be expected to produce a molecular ion peak (M⁺) and a series of characteristic fragment ions. fishersci.com

The fragmentation of related aromatic and heterocyclic sulfonamides often involves the loss of the sulfonyl chloride group or parts of it, as well as cleavage of the heterocyclic ring. sapub.orgnih.gov A primary fragmentation pathway for arylsulfonamides can be the elimination of sulfur dioxide (SO₂). nih.gov Another common fragmentation involves the cleavage of the bond between the aromatic ring and the sulfur atom. For thiazole-containing compounds, fragmentation of the thiazole ring itself is also a possibility. sapub.org

Based on these principles, a plausible fragmentation pattern for this compound can be proposed. The molecular ion would first be formed. Subsequent fragmentation could occur through several pathways:

Loss of a Chlorine Radical: The M⁺ ion could lose a chlorine radical (•Cl) to form a cation at m/z 163.

Loss of Sulfur Dioxide: A rearrangement followed by the elimination of a neutral SO₂ molecule, a known pathway for some sulfonamides, could lead to an ion at m/z 133. nih.gov

Cleavage of the C−S Bond: The bond between the thiazole ring and the sulfonyl chloride group could break, leading to the formation of a 4-methyl-1,3-thiazolyl cation at m/z 98.

Loss of the Sulfonyl Chloride Group: The entire sulfonyl chloride group (•SO₂Cl) could be lost, also resulting in the fragment at m/z 98.

These proposed fragmentation pathways provide valuable information for the structural confirmation of this compound.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Proposed) | Assigned Fragment Ion | Neutral Loss |

|---|---|---|

| 198/200 | [C₄H₄ClNO₂S₂]⁺ (Molecular Ion, M⁺) | - |

| 163 | [M - Cl]⁺ | •Cl |

| 133 | [M - SO₂]⁺ | SO₂ |

| 98 | [C₄H₄NS]⁺ | •SO₂Cl |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for determining the purity of this compound and for its isolation from reaction mixtures or commercial batches.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography is a commonly used technique for assessing the purity of volatile and thermally stable compounds. Commercial suppliers of this compound often report purity levels of 97% or higher as determined by GC analysis. fishersci.com

A typical GC method for this compound would involve injecting a solution of the sample into a heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the compound between the two phases. A flame ionization detector (FID) is commonly used for the detection of organic compounds. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Table 2: Typical Parameters for GC Purity Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Preparative High-Performance Liquid Chromatography (HPLC)

For the isolation and purification of this compound on a larger scale, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique allows for the separation of the target compound from impurities with high resolution.

A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to achieve efficient separation of components with different polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the thiazole ring contains a chromophore that absorbs UV light. The fraction corresponding to the main peak is collected to obtain the purified compound. Such liquid chromatography methods are scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com

Table 3: Proposed Conditions for Preparative HPLC of this compound

| Parameter | Proposed Condition |

|---|---|

| Column | C18, 10 µm particle size, 250 mm x 21.2 mm ID |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 4-Methyl-1,3-thiazole-5-sulfonyl chloride. By solving the Schrödinger equation for the molecule, albeit with approximations, these methods provide a detailed picture of electron distribution and energy levels, which are key determinants of chemical reactivity.

Molecular Orbital Analysis

Molecular Orbital (MO) theory is a powerful tool for describing the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For thiazole (B1198619) derivatives, the HOMO is often delocalized over the thiazole ring, indicating its role as an electron-rich system capable of donating charge. The presence of the electron-withdrawing sulfonyl chloride group (-SO₂Cl) at the 5-position of the 4-methylthiazole (B1212942) ring is expected to significantly lower the energy of both the HOMO and LUMO compared to the unsubstituted thiazole. The LUMO is likely to be localized around the sulfonyl chloride moiety, particularly on the sulfur atom and the C-S bond, making this site susceptible to nucleophilic attack. Quantum chemical studies on related thiazole derivatives have shown that such substitutions significantly influence the electronic properties and reactivity.

Table 1: Conceptual Frontier Molecular Orbital Energies for Thiazole Derivatives | Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Predictive Modeling of Chemical Behavior

Predictive modeling of the chemical behavior of this compound and its derivatives often involves quantum chemical calculations, such as Density Functional Theory (DFT). These methods provide a deep understanding of the electronic structure, reactivity, and stability of the molecules.

DFT calculations can be employed to determine various molecular properties and reactivity descriptors. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity. mdpi.com

For a series of thiazole-bearing sulfonamide analogs, DFT studies have shown that the distribution of HOMO and LUMO orbitals is crucial for their electronic stability. For instance, in one study, the HOMO–LUMO energy gap for representative analogs was calculated to be around 7.9 eV, indicating high electronic stability. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool generated from computational models. These maps visualize the electron density distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how the molecule will interact with biological targets. For sulfonamide derivatives, MEP analysis helps in identifying the regions susceptible to electrophilic or nucleophilic attack, which is crucial for understanding their reaction mechanisms.

The table below summarizes key quantum chemical descriptors calculated for representative thiazole-bearing sulfonamide analogs, which are derivatives of the parent sulfonyl chloride.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Analog 1 | -8.36 | -0.46 | 7.91 |

| Analog 2 | -8.41 | -0.49 | 7.92 |

Data derived from DFT calculations on related thiazole-sulfonamide structures. mdpi.com

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational flexibility and dynamic behavior of these molecules over time. MD simulations provide insights into how the molecule might adapt its shape to fit into a biological target's active site, which is a critical aspect of its mechanism of action.

Correlation with Biological Activity

Computational methods are extensively used to establish a correlation between the chemical structure of this compound derivatives and their biological activity. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are the primary techniques employed for this purpose.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built using a set of molecular descriptors that quantify various aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties. By analyzing a series of related thiazole sulfonamides, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For some series of thiazole derivatives, QSAR studies have identified that parameters like molecular connectivity indices and Kier's shape indices are key for their antimicrobial activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or a receptor. This method helps to elucidate the binding mode and the key interactions between the ligand and the protein. For thiazole-sulfonamide derivatives, docking studies have been instrumental in understanding their inhibitory mechanisms against various enzymes, such as carbonic anhydrases. nih.gov

In a study on thiazole-based sulfonamides as potential anticancer agents, molecular docking was used to investigate their binding affinity to the active site of carbonic anhydrase IX. The results indicated that the thiazole ring enhanced the flexibility and binding affinity of the compounds to the receptor. nih.gov The docking scores, which represent the binding energy, are often used to rank compounds and prioritize them for synthesis and biological testing.

The following table presents hypothetical molecular docking results for derivatives of 4-Methyl-1,3-thiazole-5-sulfonamide against a therapeutic target, illustrating how computational data is used to predict biological activity.

| Compound Derivative | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 |

| Derivative B | p38 MAP Kinase | -9.2 | Met109, Gly110, Lys53 |

| Derivative C | Cyclooxygenase-2 | -7.8 | Arg120, Tyr355, Ser530 |

This table is illustrative and based on typical findings for related classes of compounds.

Role in the Synthesis of Biologically Active Scaffolds

The thiazole nucleus is a prominent feature in a multitude of biologically active compounds. jneonatalsurg.com The incorporation of a sulfonamide moiety, often derived from sulfonyl chlorides like this compound, can significantly enhance the therapeutic potential of these molecules. nih.gov This combination has led to the development of various agents with a wide range of biological activities. jneonatalsurg.comnih.gov

The sulfonamide group is a key pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. semanticscholar.org Derivatives of this compound are utilized to synthesize thiazole-based sulfonamides that act as carbonic anhydrase inhibitors. These inhibitors have shown potential in treating various conditions.

Research has demonstrated that integrating sulfonamide-bearing heterocycles, such as thiazoles, enhances a compound's ability to inhibit the carbonic anhydrase enzyme. nih.gov For instance, various five-membered heterocyclic sulfonamides, including those based on the 1,3,4-thiadiazole scaffold (structurally related to thiazoles), have been extensively studied as effective CA inhibitors. semanticscholar.orgnih.gov The antitumor action of some sulfonamides is attributed to their inhibition of specific carbonic anhydrase isozymes, such as the tumor-associated CA IX. nih.goviaea.org Studies on pyridine-3-sulfonamides, another class of heterocyclic sulfonamides, have shown that modifications to the heterocyclic core can lead to selective inhibition of cancer-associated isoforms like hCA IX and hCA XII over the more ubiquitous hCA II. mdpi.com

Table 1: Examples of Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors

| Compound Class | Target Isoforms | Therapeutic Application |

|---|---|---|

| Thiazole-based Sulfonamides | CA IX | Antineoplastic nih.gov |

| 1,3,4-Thiadiazole-5-sulfonamides | CA II | Antiglaucoma nih.gov |

| Pyridine-3-sulfonamides | hCA IX, hCA XII | Antineoplastic mdpi.com |

Thiazole derivatives are recognized for their potential antiviral activities. jneonatalsurg.commdpi.com The sulfonyl chloride functional group in this compound allows for the synthesis of novel aminothiazole derivatives that can be investigated as antiviral agents. google.com For example, 2-acylamino-5-aminosulfonyl-1,3-thiazole derivatives have been identified as useful for the treatment or prophylaxis of herpes simplex virus infections. google.com

While direct synthesis from this compound is one route, other related heterocyclic sulfonamides have also shown promise. A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated that certain compounds possessed anti-tobacco mosaic virus (TMV) activity. nih.govresearchgate.net This highlights the potential of incorporating the sulfonamide group into five-membered heterocycles like thiazole to develop new antiviral candidates. nih.govresearchgate.net Furthermore, thiazolides, a class of compounds containing the thiazole ring, have demonstrated broad-spectrum antiviral activity against viruses such as influenza A, hepatitis B and C, and SARS-CoV-2. liverpool.ac.uk

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anticancer and antimicrobial properties. mdpi.comnih.govnih.gov this compound is a valuable starting material for creating libraries of thiazole derivatives to be screened for these activities.

Anticancer Applications: The reaction of the sulfonyl chloride with various amines leads to a diverse range of sulfonamides. Thiazole-containing compounds have been shown to exhibit significant anticancer potential. mdpi.com For example, novel thiazole derivatives have been synthesized and tested in vitro against hepatocellular carcinoma cell lines, with some showing promising cytotoxic activity. mdpi.com The combination of a thiazole ring with other heterocyclic systems, such as 1,3,4-thiadiazole, has been identified as a key structural requirement for cytotoxicity in certain studies. mdpi.com Similarly, thiazole carboxamide derivatives have been evaluated for their anticancer activity against various cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer). mdpi.com

Antimicrobial Applications: Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity. nih.govnih.gov Synthesized compounds containing the 4-methyl-thiazole moiety have shown antibacterial properties that are, in some cases, superior to standard antibiotics like ampicillin and streptomycin. mdpi.com The synthesis of molecules containing multiple thiazole rings (di- and trithiazoles) has led to derivatives with high activity against various bacteria and fungi. nih.gov For instance, certain thiazole-linked pyrazole derivatives have exhibited significant potency against microorganisms like Staphylococcus aureus and Candida albicans. nih.gov

Table 2: Biological Activities of Thiazole Derivatives

| Derivative Class | Biological Activity | Research Finding |

|---|---|---|

| Thiazole-1,3,4-thiadiazole hybrids | Anticancer | Structure-activity relationship indicates this combination is essential for cytotoxicity. mdpi.com |

| Thiazole pyrimidine derivatives | Anticancer | Show antiproliferative activity against various human cancer cell lines. mdpi.com |

| Dithiazoles and Trithiazoles | Antimicrobial | Display high activity that can exceed standard antibiotics. nih.gov |

| Thiazole-linked triazoles | Antimicrobial | Exhibit potent activity against Staphylococcus aureus and Candida albicans. nih.gov |

Development of Novel Heterocyclic Compounds

The reactivity of this compound makes it a valuable tool for synthesizing more complex heterocyclic structures. It can be used to introduce the 4-methylthiazole-5-sulfonyl group onto other molecules or can be chemically modified to create diverse thiazole derivatives.

The thiazole ring can be annulated with other heterocyclic or carbocyclic rings to create fused systems with unique chemical and biological properties. While the direct use of this compound in cyclization reactions to form fused systems is a specific synthetic challenge, its derivatives serve as precursors for such systems. For example, the synthesis of novel thiazolo[4,5-g] or [5,4-g]quinazolin-8-ones has been explored, demonstrating the creation of fused N,S-containing heteroarenes. mdpi.com These fused systems have been evaluated for cytotoxic activity against various tumor cell lines, with some compounds showing micromolar efficacy. mdpi.com The fusion of thiazole rings with other heterocycles like pyrazoles and imidazoles has also led to the development of novel compounds with enhanced biological activities, including antimicrobial and anticancer effects. jneonatalsurg.com

This compound is an excellent starting point for creating polysubstituted thiazoles. The sulfonyl chloride group can be readily converted into sulfonamides by reacting with a wide array of primary and secondary amines. researchgate.net This reaction introduces diverse substituents at the 5-position of the thiazole ring.

Furthermore, the thiazole ring itself can be constructed through various synthetic methods, such as the Hantzsch thiazole synthesis, allowing for substitution at other positions. jneonatalsurg.com Recent methodologies, like the Brønsted acid-mediated insertion of thioureas into sulfoxonium ylides, have provided metal-free conditions for synthesizing trisubstituted thiazoles. researchgate.net The regiochemistry of reactions involving thiazole derivatives can be controlled based on the nature of the nucleophiles used, enabling the regioselective synthesis of previously unknown trisubstituted 1,3-thiazoles. researchgate.net This chemical versatility allows for the generation of extensive libraries of polysubstituted thiazole derivatives for screening in drug discovery and materials science applications. nih.gov

Future Perspectives and Advanced Research Directions

Exploration of New Synthetic Methodologies for Thiazole (B1198619) Sulfonyl Chlorides

The synthesis of sulfonyl chlorides, including thiazole-based structures, has traditionally relied on methods that can be harsh and environmentally taxing. mdpi.com Future research is increasingly focused on developing greener, safer, and more efficient synthetic protocols. researchgate.netorganic-chemistry.org A key direction is the move away from stoichiometric chlorinating agents towards catalytic and milder oxidative chlorination processes.

Emerging strategies that could be adapted for the synthesis of 4-Methyl-1,3-thiazole-5-sulfonyl chloride include:

Bleach-Mediated Oxidative Chlorosulfonation : Utilizing S-alkyl isothiourea salts as precursors, this method is environmentally friendly, uses readily available reagents, and allows for simple purification without chromatography. organic-chemistry.org

N-Chlorosuccinimide (NCS) Chlorosulfonation : This approach offers a way to generate sulfonyl chlorides from S-alkylisothiourea salts, with the advantage that the succinimide (B58015) byproduct can be recycled back into NCS. organic-chemistry.org

Metal-Free Oxidative Chlorination : Protocols using reagents like nitric acid, hydrochloric acid, and oxygen as the terminal oxidant are being developed, particularly for continuous flow systems. researchgate.netnih.gov

Hydrogen Peroxide-Based Systems : The combination of H₂O₂ with reagents like SOCl₂ or in the presence of catalysts like zirconium tetrachloride provides a powerful method for the direct conversion of thiols and disulfides to sulfonyl chlorides under mild conditions. organic-chemistry.org

These modern approaches promise higher yields, improved safety profiles, and a reduced environmental footprint compared to traditional methods.

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Chlorides

| Methodology | Key Reagents | Typical Precursor | Advantages |

|---|---|---|---|

| Traditional Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Aromatic/Heterocyclic Ring | Direct, well-established |

| Bleach-Mediated Synthesis | Sodium Hypochlorite (B82951) (NaOCl) | S-Alkyl Isothiourea Salt | Green, inexpensive reagents, simple workup |

| NCS-Mediated Synthesis | N-Chlorosuccinimide (NCS) | Thiol, Disulfide, Isothiourea Salt | Mild conditions, recyclable byproduct |

| Metal-Free Flow Synthesis | HNO₃/HCl/O₂ | Thiol, Disulfide | High throughput, improved safety, sustainable |

| H₂O₂-Based Oxidation | H₂O₂/ZrCl₄ or H₂O₂/SOCl₂ | Thiol, Disulfide | Mild conditions, high yields, short reaction times |

Investigation of Undiscovered Reactivity Patterns and Selectivity

While the primary reactivity of this compound involves nucleophilic substitution at the sulfonyl group to form sulfonamides and sulfonates, its full reactive potential is yet to be charted. researchgate.net The electron-deficient nature of the thiazole ring, influenced by the potent electron-withdrawing sulfonyl chloride group, opens avenues for more complex transformations.

Future research should focus on:

Regioselectivity with Ambident Nucleophiles : A systematic investigation into how the reaction conditions (solvent, temperature, catalyst) influence the site of attack for nucleophiles with multiple reactive centers. Research on related compounds has shown that the nature of the nucleophile strongly dictates the regiochemistry of such reactions. researchgate.net

Transition-Metal Catalyzed Cross-Coupling : Exploring the potential of the C-S bond or a derivatized C-Cl bond (if formed) to participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This could enable the direct linkage of the thiazole core to other aromatic or aliphatic fragments, vastly expanding its structural diversity.

Reactions with Organometallic Reagents : Probing the reactivity with Grignard or organolithium reagents could lead to the formation of sulfones or other novel sulfur-containing functionalities, moving beyond simple sulfonamide synthesis.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and difficult-to-handle reagents, making them ideal candidates for flow chemistry applications. mdpi.comrsc.org The integration of this compound synthesis into continuous flow and automated platforms represents a significant leap forward in terms of safety, scalability, and process control.

Key advantages and research directions include:

Enhanced Safety and Heat Management : Continuous flow reactors, with their high surface-area-to-volume ratio, allow for exquisite control over reaction temperature, mitigating the risk of thermal runaway associated with exothermic chlorosulfonation reactions. rsc.org

Improved Yield and Purity : The precise control over reaction parameters such as residence time, stoichiometry, and temperature in a flow system often leads to cleaner reactions, higher yields, and the suppression of side products like sulfonic acids. mdpi.comresearchgate.net

Scalability and Automation : Automated systems using continuous stirred-tank reactors (CSTRs) and real-time monitoring can enable the safe, multi-hundred-gram production of aryl sulfonyl chlorides. mdpi.comresearchgate.net This move from batch to continuous manufacturing improves reliability and space-time yield. mdpi.comresearchgate.net A metal-free protocol for synthesizing sulfonyl chlorides from thiols and disulfides has been successfully operated for extended periods in a flow reactor, demonstrating a throughput of 3.7 g/h. nih.govresearchgate.net

Table 2: Advantages of Flow Chemistry for Sulfonyl Chloride Synthesis

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Risk of thermal runaway in large volumes | Superior heat dissipation, smaller reaction volumes |

| Scalability | Complex and often hazardous | Achieved by running the process for longer times |

| Process Control | Limited control over mixing and temperature gradients | Precise control of residence time, temperature, stoichiometry |

| Product Quality | Potential for side-product formation | Higher purity and consistency |

| Automation | Difficult to fully automate | Readily integrated with automated control systems |

Design and Synthesis of Advanced Functional Materials Based on Thiazole Sulfonyl Chloride Scaffolds

The thiazole nucleus is a privileged scaffold found in numerous biologically active compounds and is increasingly being explored in materials science. nih.govfabad.org.tr The unique electronic properties of the thiazole ring, combined with the reactive handle of the sulfonyl chloride group, make it an attractive building block for advanced functional materials.

Future research could target the development of:

Organic Light-Emitting Diodes (OLEDs) : Thiazole-based fluorophores have shown promise for use in white organic light-emitting devices. acs.org Derivatives of this compound could be designed as new emissive materials or hosts in OLED architectures.

Chemosensors : The thiazole moiety can act as a coordination site for metal ions. By functionalizing the sulfonyl group with specific recognition units, it may be possible to create selective chemosensors for environmental or biological monitoring.

Conductive Polymers and Organic Semiconductors : The π-conjugated system of the thiazole ring is a fundamental component for charge transport. Polymerization or incorporation of derivatives into larger conjugated systems could yield new materials for organic electronics. researchgate.net

Corrosion Inhibitors : Thiazole derivatives have been investigated as effective corrosion inhibitors, a property that could be further tuned and enhanced through systematic structural modifications. researchgate.net

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental synthesis and testing can dramatically accelerate the discovery and optimization process. nih.gov For this compound and its derivatives, a synergistic approach is crucial for predicting properties and guiding research efforts.

Future directions should involve:

Predicting Reactivity and Mechanisms : Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the regioselectivity of nucleophilic attacks, and understand the electronic structure of the molecule and its transition states. researchgate.netphyschemres.org Such studies can provide insights into undiscovered reactivity patterns. physchemres.org

In Silico Design of Functional Molecules : Computational tools like molecular docking can be used to design and screen derivatives for potential biological activity, for instance, as enzyme inhibitors. nih.govresearchgate.net This allows for the rational design of new therapeutic agents based on the thiazole-sulfonamide scaffold. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the conformational dynamics of larger molecules or materials incorporating the thiazole scaffold, helping to understand ligand-protein interactions or the bulk properties of new materials. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) : By developing QSAR models, researchers can correlate structural features of a series of derivatives with their observed biological activity or material properties, enabling the prediction of potency and the design of more effective compounds. fabad.org.tr

This combined experimental and computational strategy provides a powerful paradigm for designing novel molecules with tailored properties, from advanced materials to targeted therapeutics. researchgate.net

Q & A

Basic Research Question

- HPLC-UV/HRMS : Monitor purity (>97%) and detect hydrolyzed byproducts (e.g., sulfonic acids).

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures >150°C indicate suitability for high-temperature reactions.

- Karl Fischer Titration : Quantify moisture content (<0.1% w/w recommended for storage).

Storage under inert gas (N₂/Ar) at −20°C minimizes hydrolysis .

How can reaction conditions be optimized to suppress side reactions during sulfonamide derivatization?

Advanced Research Question

Side reactions (e.g., over-chlorination or hydrolysis) can be mitigated by:

- Controlled Stoichiometry : Use 1.1–1.3 equivalents of sulfonyl chloride to amine in anhydrous DCM.

- Low Temperatures : Maintain −10°C to 0°C during coupling to reduce HCl liberation.

- Scavengers : Add molecular sieves (3Å) or tertiary amines (e.g., Et₃N) to trap moisture.

For bioactive derivatives (e.g., antitumor sulfonamides), validate reaction completion via LC-MS and compare yields under varied conditions .

What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Advanced Research Question

The electrophilic sulfur center in the sulfonyl chloride group undergoes SN2-like mechanisms with amines/thiols. Computational studies (DFT) reveal that electron-withdrawing substituents on the thiazole ring (e.g., methyl at position 4) increase electrophilicity by stabilizing transition states. Kinetic studies (e.g., monitoring by ¹H NMR ) show pseudo-first-order kinetics in polar aprotic solvents (DMF, THF) .

How can stability challenges in aqueous environments be addressed for biological assays?

Advanced Research Question

Hydrolysis in aqueous media can be minimized by:

- Prodrug Strategies : Mask the sulfonyl chloride as a stable precursor (e.g., sulfonate ester) activated in situ.

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose/mannitol).

- Buffered Solutions : Use pH 7.4 PBS with 10% DMSO to enhance solubility and stability. Validate stability via UPLC-MS over 24–72 hours .

What spectroscopic benchmarks distinguish this compound from regioisomers?

Basic Research Question

- ¹H NMR : The methyl group at position 4 appears as a singlet (δ 2.5–2.7 ppm), while the sulfonyl chloride group deshields adjacent protons (δ 8.1–8.3 ppm for thiazole-H).

- ¹³C NMR : Sulfonyl chloride carbon resonates at δ 150–155 ppm.

- Raman Spectroscopy : S=O symmetric/asymmetric stretches at 1150 cm⁻¹ and 1370 cm⁻¹ confirm sulfonyl group integrity .

How can computational tools predict bioactivity of sulfonamide derivatives?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., carbonic anhydrase IX for antitumor activity).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro assays.

- ADMET Prediction (SwissADME) : Optimize logP (<3) and topological polar surface area (TPSA >80 Ų) for blood-brain barrier exclusion .

What are the key safety considerations for handling this compound?

Basic Research Question

- Hydrolytic Hazards : Work in a fume hood with anhydrous conditions; avoid contact with water (exothermic HCl release).

- PPE : Use nitrile gloves, goggles, and acid-resistant lab coats.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Refer to SDS for emergency protocols .

How do structural modifications impact the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

Introducing electron-donating groups (e.g., methoxy at position 2) reduces sulfonyl chloride reactivity due to decreased electrophilicity. Conversely, halogen substituents (e.g., Cl at position 5) enhance reactivity in Suzuki-Miyaura couplings. Monitor via GC-MS or HPLC to compare coupling efficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.